
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15NO6. This compound is characterized by the presence of a phenyl group, a nitrobenzoyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 2-oxo-2-phenylethyl benzoate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The compound may also inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate
- 2-Oxo-2-phenylethyl 4-[(phenylacetyl)amino]benzoate
Uniqueness
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzoate ester allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C22H16N2O6 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
phenacyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-4-2-1-3-5-15)14-30-22(27)17-6-10-18(11-7-17)23-21(26)16-8-12-19(13-9-16)24(28)29/h1-13H,14H2,(H,23,26) |
Clé InChI |
PHOOEKXQGTXCKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Benzoyloxy)phenoxy]phenyl benzoate](/img/structure/B340172.png)
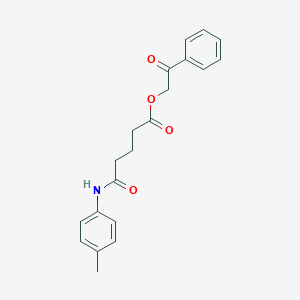
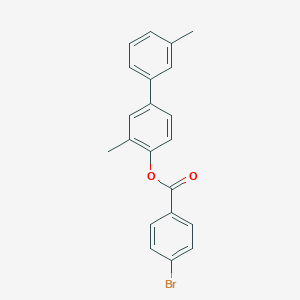
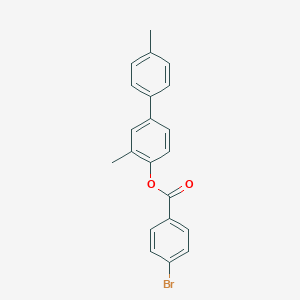
![4-[(Benzoyloxy)methyl]-2-methoxyphenyl benzoate](/img/structure/B340179.png)
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)diisonicotinamide](/img/structure/B340181.png)
![N-[4-(Benzyloxy)phenyl]-2-furamide](/img/structure/B340182.png)
![4-nitro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B340183.png)
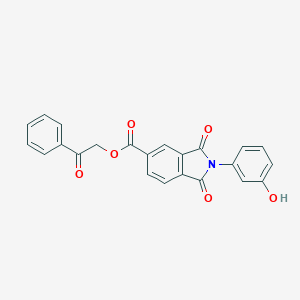
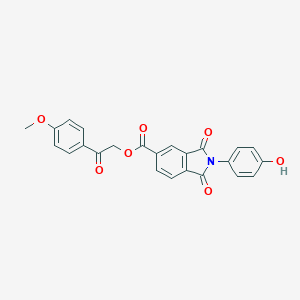
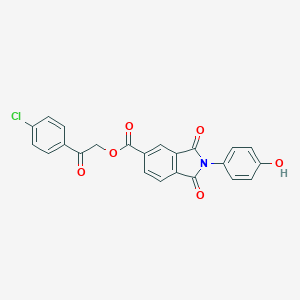
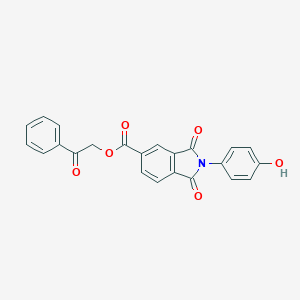
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340192.png)

